BenchChemオンラインストアへようこそ!

Dasatinib β-D-Glucuronide

Bioanalytical Chemistry LC-MS/MS Method Development Metabolite Identification

Dasatinib β-D-Glucuronide (M8a,b) is a phase II glucuronide conjugate metabolite of the second-generation BCR-ABL and Src family tyrosine kinase inhibitor dasatinib. Formed via UDP-glucuronosyltransferase (UGT)-mediated conjugation, it possesses a molecular weight of 664.13 g/mol (C₂₈H₃₄ClN₇O₈S), representing a 176.12 Da mass shift from parent dasatinib (488.01 g/mol) due to the addition of a glucuronic acid moiety.

Molecular Formula C₂₈H₃₄ClN₇O₈S
Molecular Weight 664.13
Cat. No. B1150994
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDasatinib β-D-Glucuronide
Molecular FormulaC₂₈H₃₄ClN₇O₈S
Molecular Weight664.13
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Dasatinib β-D-Glucuronide Reference Standard for Bioanalytical Quantification and Metabolite Identification


Dasatinib β-D-Glucuronide (M8a,b) is a phase II glucuronide conjugate metabolite of the second-generation BCR-ABL and Src family tyrosine kinase inhibitor dasatinib [1]. Formed via UDP-glucuronosyltransferase (UGT)-mediated conjugation, it possesses a molecular weight of 664.13 g/mol (C₂₈H₃₄ClN₇O₈S), representing a 176.12 Da mass shift from parent dasatinib (488.01 g/mol) due to the addition of a glucuronic acid moiety . As a circulating metabolite detected in human plasma following oral dasatinib administration, it serves as a critical reference standard for LC-MS/MS bioanalytical method development, pharmacokinetic profiling, and regulatory-compliant impurity testing [1].

Why Dasatinib β-D-Glucuronide Cannot Be Substituted by Other Dasatinib Metabolite Reference Standards


Dasatinib metabolism generates multiple circulating species including oxidative metabolites (M4, M5, M6, M20, M24) and glucuronide conjugates (M8a,b) that differ fundamentally in molecular weight, chromatographic behavior, and pharmacological activity [1]. Using an oxidative metabolite reference standard (e.g., dasatinib N-oxide M5 or dasatinib carboxylic acid M6) in place of the glucuronide conjugate introduces systematic inaccuracies in LC-MS/MS quantification due to divergent ionization efficiency, MRM transitions, and extraction recovery [1]. Furthermore, while oxidative metabolites retain measurable kinase inhibitory activity (M4 approximately equipotent to dasatinib, M5 and M20 10–20-fold less potent, M6 and M24 >50-fold less potent), glucuronide conjugates are pharmacologically inactive, making the metabolite-specific standard essential for distinguishing active vs. inactive drug-related components in pharmacokinetic assessments [2].

Quantitative Differentiation Evidence: Dasatinib β-D-Glucuronide vs. Closest Analogs


Molecular Weight Differentiation for Mass Spectrometry-Based Quantification vs. Parent Dasatinib

Dasatinib β-D-Glucuronide exhibits a molecular weight of 664.13 g/mol (monoisotopic mass), which is 176.12 Da higher than parent dasatinib (488.01 g/mol), corresponding precisely to the mass of an added glucuronic acid moiety (C₆H₈O₆) [1]. This mass shift enables unambiguous MRM transition-based discrimination in tandem mass spectrometry, where the glucuronide requires distinct precursor-to-product ion transitions compared to dasatinib or its oxidative metabolites. By contrast, dasatinib N-oxide (M5) has a molecular weight of approximately 504 g/mol (addition of one oxygen atom, +16 Da), and dasatinib carboxylic acid (M6) exhibits a distinct mass shift from carboxylation . The 176 Da glucuronide mass shift is the largest among common dasatinib metabolites, minimizing the risk of isobaric interference in complex biological matrices.

Bioanalytical Chemistry LC-MS/MS Method Development Metabolite Identification

Pharmacological Inactivity vs. Active Oxidative Metabolites

Dasatinib β-D-glucuronide (M8) is pharmacologically inactive, whereas the phase I oxidative metabolites M4, M5, M6, M20, and M24 retain measurable inhibitory activity against Bcr-Abl and Src kinases [1][2]. In antiproliferative assays using K562 and mSRC-A4 cell lines, parent dasatinib exhibited IC₅₀ values of 0.7 nM and 2.7 nM, respectively. M4 was approximately equipotent to dasatinib, M5 and M20 showed 10–20-fold reduced potency, and M6 and M24 were the least potent (>50-fold less potent than dasatinib) [2]. M8 glucuronide conjugates were not included in these activity assessments, consistent with their established role as inactive detoxification products [1]. This functional dichotomy has direct implications for bioanalytical method design: quantifying active (M4, M5) vs. inactive (M8) metabolites requires separate reference standards to avoid misclassifying total drug-related material exposure in pharmacokinetic/pharmacodynamic (PK/PD) modeling.

Pharmacokinetics Pharmacodynamics Metabolite Safety Assessment

Metabolic Pathway Specificity: Phase II UGT-Mediated Conjugation vs. Phase I CYP3A4/FMO3 Oxidation

Dasatinib β-D-glucuronide is generated exclusively via UDP-glucuronosyltransferase (UGT)-mediated phase II conjugation, whereas the primary circulating oxidative metabolites M4, M5, M6, M20, and M24 are formed via phase I pathways mediated predominantly by CYP3A4 and flavin-containing monooxygenase 3 (FMO3) [1][2]. In human plasma at 2 h post-dose, M5 (N-oxide) accounts for approximately 3% of total dasatinib-related material, while glucuronide conjugates M8a,b are also detected as circulating species [1]. This distinct enzymatic origin means that factors affecting UGT activity (genetic polymorphisms, drug-drug interactions involving UGT inhibitors/inducers) selectively alter M8 formation without affecting oxidative metabolite levels, creating a need for separate reference standards to independently monitor phase I and phase II metabolic pathways in drug-drug interaction studies and pharmacogenetic analyses involving UGT isoforms such as UGT1A1, UGT1A3, and UGT2B7 [1].

Drug Metabolism Enzyme Kinetics In Vitro Metabolism

Chromatographic Retention and Polarity Differentiation for HPLC/LC-MS Method Development

The addition of a glucuronic acid moiety significantly increases the hydrophilicity of Dasatinib β-D-glucuronide relative to parent dasatinib, mandating distinct chromatographic conditions for baseline separation . A robust reversed-phase HPLC (RP-HPLC) method is typically required to ensure sufficient separation of the more polar glucuronide conjugate from the more nonpolar parent drug and other oxidative metabolites . This polarity differential translates to a shorter retention time on standard C18 reversed-phase columns for the glucuronide compared to dasatinib, and a different elution order relative to the N-oxide (M5) and carboxylic acid (M6) metabolites. In the validated LC-MS/MS method by Furlong et al., chromatographic separation of dasatinib and its two active metabolites was achieved isocratically on a Luna phenyl-hexyl column, demonstrating the necessity of specialized stationary phase selection for resolving structurally diverse metabolites [1].

Analytical Chemistry Chromatographic Separation Reversed-Phase HPLC

Storage Stability and Hygroscopicity Requirements vs. Parent Dasatinib

Dasatinib β-D-glucuronide exhibits hygroscopic properties requiring storage at 2–8°C under an inert atmosphere in a refrigerator, whereas parent dasatinib can be stored as supplied at -20°C and is stable for at least two years under these conditions [1]. The glucuronide conjugate appears as a light brownish yellow solid and requires protection from moisture to prevent degradation [1]. This contrasts with parent dasatinib, which is a white to off-white crystalline solid with solubility of approximately 0.5 mg/mL in 1:1 DMF:PBS (pH 7.2) . The differential storage requirements reflect the increased chemical lability of the glucuronide ester linkage and have direct implications for laboratory inventory management, highlighting the need for compound-specific stability protocols when handling metabolite reference standards.

Reference Standard Handling Stability Studies Pharmaceutical Quality Control

Optimal Application Scenarios for Dasatinib β-D-Glucuronide Procurement and Use


LC-MS/MS Bioanalytical Method Development for Simultaneous Quantification of Dasatinib and Its Metabolites

In developing a validated LC-MS/MS assay capable of simultaneously quantifying dasatinib along with its pharmacologically active oxidative metabolites (M4, M5) and inactive glucuronide conjugates (M8), Dasatinib β-D-glucuronide serves as an essential calibration and quality control reference standard [1]. Its distinct molecular weight (664.13 g/mol) enables the design of compound-specific MRM transitions that avoid cross-talk with parent dasatinib (488.01 g/mol) or N-oxide metabolites (~504 g/mol) . The validated method by Furlong et al. achieved intra- and inter-assay precision within 5.3% and accuracy within ±9.0% over a 1.00–1000 ng/mL concentration range for dasatinib and its active metabolites; incorporating the M8 glucuronide standard extends this analytical capability to the inactive phase II metabolic pathway, as recommended for comprehensive metabolic profiling in clinical pharmacokinetic studies [1].

Pharmacokinetic/Pharmacodynamic Distinction of Active vs. Inactive Drug-Related Material

In human ADME studies, dasatinib accounted for only 25% of total radioactivity (TRA) in plasma at 2 h post-dose, indicating that metabolites contributed substantially to circulating drug-related material [1]. Among these, oxidative metabolites M4, M5, M6, M20, and M24 retain varying degrees of kinase inhibitory activity (M4 approximately equipotent to dasatinib; M5 and M20 10–20-fold less potent; M6 and M24 >50-fold less potent), while glucuronide conjugates M8a,b are pharmacologically inactive . Quantifying M8 separately using its dedicated reference standard allows pharmacokinetic modelers to subtract inactive conjugated species from total drug-related material, yielding a more accurate estimate of pharmacologically active exposure [1]. This differentiation is critical for establishing clinically relevant exposure-response relationships and therapeutic drug monitoring protocols.

Drug-Drug Interaction and Pharmacogenetic Studies Targeting UGT-Mediated Clearance Pathways

Dasatinib β-D-glucuronide formation is mediated by UGT enzymes including UGT1A1, UGT1A3, and UGT2B7, distinct from the CYP3A4 and FMO3 enzymes responsible for oxidative metabolite formation [1]. In drug-drug interaction studies evaluating UGT inhibitors (e.g., probenecid, valproic acid) or inducers (e.g., rifampin), quantifying M8 levels with a certified reference standard enables independent assessment of the phase II glucuronidation pathway without interference from phase I metabolic changes [1]. Similarly, pharmacogenetic studies investigating UGT1A1 polymorphisms (*28 allele) can employ M8 quantification as a phenotypic readout of UGT activity, using the reference standard to calibrate analytical methods and ensure inter-laboratory comparability.

Pharmaceutical Impurity Profiling and Regulatory Submission Support

As a fully characterized metabolite reference standard supplied with a Certificate of Analysis (COA) including NMR and HPLC data, Dasatinib β-D-glucuronide supports ANDA and DMF regulatory submissions by enabling accurate identification and quantification of glucuronide-related impurities in dasatinib drug substance and drug product batches [1]. The compound's hygroscopic nature (requiring storage at 2–8°C under inert atmosphere) and typical purity of ≥95% necessitate careful handling protocols distinct from those for oxidative metabolite impurity standards. Its use in stability-indicating HPLC methods allows manufacturers to track glucuronide conjugate formation as a potential degradation product during long-term and accelerated stability studies, supporting shelf-life determination and impurity limit justification in regulatory filings.

Quote Request

Request a Quote for Dasatinib β-D-Glucuronide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.